2-(4,5-Dihydro-2-oxazolyl)quinoline

Catalog No.
S594612
CAS No.
202191-12-6
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,5-Dihydro-2-oxazolyl)quinoline

CAS Number

202191-12-6

Product Name

2-(4,5-Dihydro-2-oxazolyl)quinoline

IUPAC Name

2-quinolin-2-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2

InChI Key

USDSJWOYSHFPND-UHFFFAOYSA-N

SMILES

C1COC(=N1)C2=NC3=CC=CC=C3C=C2

Synonyms

2-(4,5-dihydro-2-oxazolyl)quinoline, quinox

Canonical SMILES

C1COC(=N1)C2=NC3=CC=CC=C3C=C2

Ligand in Cross-Coupling Reactions:

This compound acts as a ligand in palladium-catalyzed cross-coupling reactions, a type of chemical reaction used to form carbon-carbon bonds. The specific oxazole and quinoline moieties in its structure contribute to its ability to bind to the palladium metal center, facilitating the desired transformation. Studies have demonstrated its effectiveness in Suzuki-Miyaura couplings, a prominent cross-coupling reaction type, for the synthesis of various organic molecules. [Source: Sigma-Aldrich product information on 2-(4,5-Dihydro-2-oxazolyl)quinoline, available at ]

2-(4,5-Dihydro-2-oxazolyl)quinoline is a heterocyclic compound characterized by a quinoline structure fused with a 2-oxazoline moiety. Its molecular formula is C₁₂H₁₀N₂O, and it has a molecular weight of approximately 198.22 g/mol. The compound features a unique bicyclic arrangement, which contributes to its distinctive chemical properties and biological activities. The presence of the oxazoline ring enhances its potential for various interactions in biological systems.

The reactivity of 2-(4,5-Dihydro-2-oxazolyl)quinoline can be attributed to both its quinoline and oxazoline components. It can undergo various chemical transformations, including:

  • Cyclization Reactions: The compound can participate in cyclization reactions under specific conditions, leading to the formation of more complex structures.
  • Dehydrogenation: Under oxidative conditions, it may lose hydrogen atoms, forming unsaturated derivatives.
  • Substitution Reactions: The nitrogen atoms in the oxazoline ring can serve as nucleophiles in substitution reactions with electrophiles.

2-(4,5-Dihydro-2-oxazolyl)quinoline exhibits significant biological activities, including:

  • Antiviral Properties: Research indicates that this compound has potential antiviral effects, making it a candidate for further investigation in antiviral drug development .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Cytotoxicity: Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Several synthesis methods have been developed for 2-(4,5-Dihydro-2-oxazolyl)quinoline:

  • Cyclization of Quinoline Derivatives: Starting from substituted quinolines, the oxazoline ring can be formed through cyclization reactions involving appropriate precursors.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between amino acids or amines and suitable carbonyl compounds.
  • Palladium-Catalyzed Reactions: Recent methods involve palladium-catalyzed reactions that facilitate the formation of the oxazoline ring while introducing functional groups .

The applications of 2-(4,5-Dihydro-2-oxazolyl)quinoline are diverse and include:

  • Pharmaceutical Development: Its antiviral and antimicrobial properties make it a candidate for drug discovery and development.
  • Biological Research: Used as a probe in biological studies to investigate cellular mechanisms and interactions.
  • Material Science: Potential applications in the development of new materials due to its unique structural properties.

Interaction studies involving 2-(4,5-Dihydro-2-oxazolyl)quinoline have focused on its binding affinities with various biological targets. These studies aim to elucidate:

  • Mechanisms of Action: Understanding how the compound interacts at the molecular level with viral proteins or cellular receptors.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 2-(4,5-Dihydro-2-oxazolyl)quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4(3H)-QuinazolinoneContains a quinazoline structureKnown for its anti-inflammatory properties
2-AminoquinolineAmino group substitution on quinolineExhibits significant antibacterial activity
1,2-BenzothiazoleContains a benzothiazole coreNotable for its fluorescence properties
2-(4,5-Dihydrooxazole)quinolineSimilar oxazoline structureLess explored in biological activity

The uniqueness of 2-(4,5-Dihydro-2-oxazolyl)quinoline lies in its specific combination of quinoline and oxazoline functionalities, which enhances its biological activity compared to similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE

Dates

Modify: 2023-08-15

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